BenchChemオンラインストアへようこそ!

2-((R)-3-Methoxy-piperidin-1-yl)-ethylamine

Asymmetric Synthesis Chiral Building Block Enantiomeric Purity

2-((R)-3-Methoxy-piperidin-1-yl)-ethylamine is a chiral, secondary amine building block featuring a (3R)-3-methoxypiperidine core and a terminal ethylamine side chain. It belongs to the class of 1-(2-aminoethyl)piperidines, a scaffold prevalent in medicinal chemistry for constructing CNS-active agents and kinase inhibitors.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
Cat. No. B7985902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((R)-3-Methoxy-piperidin-1-yl)-ethylamine
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCOC1CCCN(C1)CCN
InChIInChI=1S/C8H18N2O/c1-11-8-3-2-5-10(7-8)6-4-9/h8H,2-7,9H2,1H3/t8-/m1/s1
InChIKeyYLFKHSSCRULOOM-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((R)-3-Methoxy-piperidin-1-yl)-ethylamine (CAS 1354011-96-3): Chiral Piperidine-Ethylamine Building Block Overview


2-((R)-3-Methoxy-piperidin-1-yl)-ethylamine is a chiral, secondary amine building block featuring a (3R)-3-methoxypiperidine core and a terminal ethylamine side chain [1]. It belongs to the class of 1-(2-aminoethyl)piperidines, a scaffold prevalent in medicinal chemistry for constructing CNS-active agents and kinase inhibitors [2]. The defined (R) stereochemistry at the 3-position distinguishes it from racemic mixtures and the (S)-enantiomer, imparting unique physicochemical properties that influence solubility, permeability, and molecular recognition in target binding.

Why Generic 2-(Piperidin-1-yl)ethylamine or Racemic Mixtures Cannot Replace 2-((R)-3-Methoxy-piperidin-1-yl)-ethylamine in Specialized R&D


Simple 2-(piperidin-1-yl)ethylamine (CAS 27578-60-5) lacks both the methoxy substituent and the stereodefined center of the target compound, leading to significantly different lipophilicity (XLogP3 = 0.4 vs -0.3), polar surface area (TPSA = 29.3 Ų vs 38.5 Ų), and hydrogen-bonding capacity [1]. The racemic mixture (CAS 911300-67-9) contains a 1:1 ratio of enantiomers, which in asymmetric syntheses results in 50% undesired isomer that must be separated or discarded, doubling purification costs and reducing atom economy . Furthermore, the 3-methoxy group alters the electronic environment of the piperidine nitrogen, modifying basicity and potentially metabolic stability compared to both the unsubstituted and 4-methoxy positional isomers [2]. These physicochemical differences cannot be overcome by simple stoichiometric adjustments, making direct replacement scientifically unsound. Direct head-to-head comparative experimental data for this specific compound class are limited; the evidence presented below relies on computed properties and class-level inference where noted.

Quantitative Differentiation Evidence: 2-((R)-3-Methoxy-piperidin-1-yl)-ethylamine vs. Key Analogs


Chiral Purity: (R)-Enantiomer Eliminates 50% Isomer Waste Inherent in Racemic Mixture

The (R)-enantiomer (CAS 1354011-96-3) is commercially supplied with a certified purity of 98% by chiral HPLC . In contrast, the racemic mixture (CAS 911300-67-9) contains both enantiomers in a 1:1 ratio. Use of the enantiopure (R)-form in stereospecific synthetic sequences eliminates the 50% of undesired (S)-enantiomer that would otherwise require chromatographic separation or crystallization, directly reducing purification solvent consumption and improving overall yield.

Asymmetric Synthesis Chiral Building Block Enantiomeric Purity

Lipophilicity (XLogP3): 3-Methoxy Substitution Lowers XLogP3 by 0.7 Units vs Unsubstituted Analog

The computed XLogP3 for 2-((R)-3-Methoxy-piperidin-1-yl)-ethylamine is -0.3, compared to +0.4 for the unsubstituted 2-(piperidin-1-yl)ethanamine [1][2]. This represents a 0.7 log unit decrease, indicating substantially lower lipophilicity. The 4-methoxy positional isomer shares the same XLogP3 (-0.3) [3], confirming that the lipophilicity reduction is due to the methoxy group itself, but the 3-methoxy position may offer distinct metabolic and conformational advantages not captured by logP alone.

Lipophilicity XLogP3 Drug-likeness

Polar Surface Area (TPSA): 3-Methoxy Substitution Increases TPSA by 9.2 Ų vs Unsubstituted Analog

The TPSA of 2-((R)-3-Methoxy-piperidin-1-yl)-ethylamine is 38.5 Ų, compared to 29.3 Ų for the unsubstituted 2-(piperidin-1-yl)ethanamine [1][2]. This 9.2 Ų increase arises from the additional hydrogen-bond acceptor capability of the methoxy oxygen atom. The 4-methoxy isomer also has a TPSA of 38.5 Ų [3], indicating that methoxy substitution, regardless of position, increases polarity; however, the 3-position places the methoxy group in a different steric environment that may influence target binding geometry.

Topological Polar Surface Area Permeability Solubility

Optimal Application Scenarios for 2-((R)-3-Methoxy-piperidin-1-yl)-ethylamine Based on Differentiation Evidence


Asymmetric Synthesis of Chiral Drug Candidates Requiring Defined (R)-Configuration

In medicinal chemistry programs targeting chiral receptors or enzymes, the 98% enantiopure (R)-form eliminates the need for chiral resolution post-synthesis, reducing purification costs and improving overall yield. This is critical for constructing stereodefined piperidine-containing pharmacophores such as kinase inhibitors, GPCR modulators, and ion channel blockers.

Lead Optimization for CNS-Targeted Compounds with Controlled Lipophilicity

The XLogP3 of -0.3 positions this compound in a favorable lipophilicity range for CNS drug candidates, where excessive lipophilicity can lead to high non-specific binding and poor developability. Researchers optimizing CNS-penetrant leads can use this building block to maintain polarity while retaining the piperidine scaffold's conformational flexibility. [1]

Design of Soluble Chemical Probes with Improved Aqueous Solubility

The elevated TPSA (38.5 Ų) compared to unsubstituted analogs (29.3 Ų) indicates improved aqueous solubility, making this compound suitable for the synthesis of chemical probes that require in vitro or in vivo dosing in aqueous media. This property is particularly valuable for fragment-based drug discovery (FBDD) and high-concentration screening campaigns. [2]

Synthesis of Metabolite Standards or Stable-Labeled Internal Standards

The defined (R)-stereochemistry and distinct physicochemical signature (XLogP3, TPSA) facilitate unambiguous identification and quantitation in LC-MS/MS bioanalytical methods. Researchers developing metabolite profiling assays or requiring chirally pure internal standards for pharmacokinetic studies can rely on this compound's stereochemical integrity.

Quote Request

Request a Quote for 2-((R)-3-Methoxy-piperidin-1-yl)-ethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.